Scientific Field: Medical Pharmacology
Summary of Application: Chlorotrianisene (CTA) has been used in the treatment of menopausal symptoms and estrogen deficiency in women.
Methods of Application: CTA is administered orally.
Results or Outcomes: The drug was effective in treating menopausal symptoms and estrogen deficiency, but it has since been discontinued and is no longer available.
Scientific Field: Oncology
Summary of Application: CTA has been used in the treatment of prostate cancer in men.
Methods of Application: The drug is taken orally.
Results or Outcomes: While it was used for this purpose, the drug has since been discontinued and is no longer available.
Scientific Field: Obstetrics and Gynecology
Summary of Application: CTA has been used to suppress lactation in women.
Methods of Application: The drug is administered orally.
Results or Outcomes: The drug was effective in suppressing lactation, but it has since been discontinued and is no longer available.
Chlorotrianisene, also known as tri-p-anisylchloroethylene, is a synthetic nonsteroidal estrogen that belongs to the triphenylethylene class of compounds. Its chemical formula is C23H21ClO3, and it has a molar mass of approximately 380.87 g/mol. Chlorotrianisene was primarily used for treating menopausal symptoms and estrogen deficiency in women, but its clinical use has diminished over time due to the emergence of safer alternatives. The compound is lipophilic, allowing it to be stored in adipose tissue, which results in a prolonged duration of action due to slow release from fat stores .
Chlorotrianisene acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues including the female reproductive tract and mammary glands. Although it has a potency roughly one-eighth that of diethylstilbestrol, it exhibits both estrogenic and antiestrogenic effects in vivo . Notably, chlorotrianisene does not significantly affect circulating testosterone levels in men, distinguishing it from other estrogens that can suppress testosterone production . Its ability to inhibit ovulation has been documented at doses around 48 mg/day .
Chlorotrianisene can be synthesized through several methods involving chlorination and coupling reactions. A common approach includes the reaction of p-anisylmagnesium bromide with chlorinated ethylene derivatives. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis often involves solvents such as ether or dichloromethane under an inert atmosphere to prevent oxidation or hydrolysis .
Chlorotrianisene has been studied for its interactions with various biological systems. It competes with other estrogens for binding sites on estrogen receptors but shows unique behavior in vivo compared to other nonsteroidal estrogens like diethylstilbestrol. Research indicates that while chlorotrianisene does not bind effectively to uterine estrogen receptors in vitro, it demonstrates significant estrogenic activity in vivo . Its interactions with other hormones and metabolic pathways have implications for understanding its potential side effects and therapeutic uses.
Chlorotrianisene shares structural similarities with several other compounds within the triphenylethylene class. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Estrogenic Activity | Potency Compared to Chlorotrianisene |
---|---|---|---|
Diethylstilbestrol | Nonsteroidal estrogen | High | 8 times more potent |
Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Moderate | Varies based on tissue type |
Clomifene | SERM | Moderate | Varies based on tissue type |
Desmethylchlorotrianisene | Metabolite of Chlorotrianisene | Weak | Less potent than chlorotrianisene |
Uniqueness: Chlorotrianisene's lipophilicity allows for prolonged action and storage in fat tissues, making it distinct from other compounds that are rapidly metabolized or eliminated.